molecular formula C23H27NO5 B557302 Fmoc-Thr(tBu)-OH CAS No. 71989-35-0

Fmoc-Thr(tBu)-OH

Cat. No. B557302
CAS RN: 71989-35-0
M. Wt: 397.5 g/mol
InChI Key: LZOLWEQBVPVDPR-VLIAUNLRSA-N
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Description

Fmoc-Thr(tBu)-OH, also known as Fmoc-O-tert-butyl-L-threonine, is commonly used as an amino acid building block in peptide synthesis . It can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .


Synthesis Analysis

The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of peptides . A synthesis method of Fmoc-O-tert-butyl-L-threoninol has been reported, which involves several steps including the reaction of L-threonine with thionyl chloride, acylation reaction with fluorenyl methaneoxycarbonyl azide, and reduction by sodium borohydride .


Molecular Structure Analysis

The molecular formula of Fmoc-Thr(tBu)-OH is C23H27NO5 . The molecular weight is 397.5 g/mol . The InChI string and the SMILES string provide detailed information about its molecular structure .


Chemical Reactions Analysis

Fmoc-Thr(tBu)-OH can be used to synthesize chlorofusin analogues via solid phase peptide synthesis . It can also serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .


Physical And Chemical Properties Analysis

Fmoc-Thr(tBu)-OH is a white to off-white powder . It is insoluble in water and petroleum ether, but soluble in ethyl acetate, methanol, and DMF . The optical activity is [α]20/D +16±1°, c = 1% in ethyl acetate .

Scientific Research Applications

  • Self-Assembled Structure Formation : Fmoc-Thr(tBu)-OH exhibits the ability to form self-assembled structures. These structures demonstrate morphological transitions at the supramolecular level when altered in concentration and temperature, making it a candidate for designing novel self-assembled architectures in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

  • Synthesis of d-Allothreonine Derivatives : It's used in the improved synthesis of protected d-allothreonine derivatives. This process includes the epimerization of l-threonine and subsequent synthesis steps to obtain specific threonine derivatives (Kikuchi & Konno, 2013).

  • Polymer-Supported Synthesis of Acid Derivatives : In the polymer-supported synthesis of specific acid derivatives, Fmoc-Thr(tBu)-OH serves as a starting material. This approach is relevant in the preparation of compounds like morpholine and thiomorpholine-3-carboxylic acids (Králová et al., 2017).

  • Solid-Phase Peptide Synthesis : This compound plays a crucial role in solid-phase peptide synthesis (SPPS), especially concerning studies around racemization and the development of new protecting groups for amino acids (Fenza, Tancredi, Galoppini, & Rovero, 1998).

  • Peptide Library Synthesis : Fmoc-Thr(tBu)-OH is used in the synthesis of peptide libraries, particularly in the context of kinase substrate profiling and the development of potential drug candidates (Gopishetty et al., 2008).

  • Development of Novel Synthesis Strategies : The compound has been used in developing new synthetic routes for specific amino acid derivatives, which are key components in the synthesis of biologically active peptides (Tokairin, Soloshonok, Moriwaki, & Konno, 2018).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Fmoc-Thr(tBu)-OH . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

Fmoc-Thr(tBu)-OH continues to be a valuable reagent in peptide synthesis, particularly in the synthesis of complex depsipeptides . As peptides gain attention as potential drugs, the use of Fmoc-Thr(tBu)-OH in Fmoc/tBu solid-phase synthesis is expected to remain a key method in both research and industrial settings .

properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOLWEQBVPVDPR-VLIAUNLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501218229
Record name N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Thr(tBu)-OH

CAS RN

71989-35-0
Record name N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-isopropyl-L-threonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.307
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
908
Citations
T Assad, R Mansour, I Abou Hajar - 2017 - inis.iaea.org
Fmoc-Thr (tBu)-OL was synthesis starting from Fmoc-Thr (tBu)-OH by carboxyl group reduction to hydroxyl group using sodium boranohydride after activation of carboxyl group by HATU…
Number of citations: 0 inis.iaea.org
CF Vergel Galeano, ZJ Rivera Monroy… - Journal of the Mexican …, 2014 - scielo.org.mx
Solid phase peptide synthesis using the Fmoc/t-Bu strategy (SPPS-Fmoc/tBu) is the most widely used methodology for obtaining synthetic peptides. In this paper, we evaluate the …
Number of citations: 44 www.scielo.org.mx
V Kshtriya, B Koshti, N Gour - 2021 - chemrxiv.org
We report for the very first time the self-assembly of Fmoc variant 2-(9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid of threonine (Fmoc-Thr(tbu)-OH) and of serine …
Number of citations: 3 chemrxiv.org
M Mergler, F Dick, B Sax, C Stähelin… - Journal of peptide …, 2003 - Wiley Online Library
The sequence dependence of base‐catalysed aspartimide formation during Fmoc‐based SPPS was systematically studied employing the peptide models H‐Val‐Lys‐Asp‐Xaa‐Tyr‐Ile‐…
Number of citations: 42 onlinelibrary.wiley.com
S Knauer, N Koch, C Uth, R Meusinger… - Angewandte Chemie …, 2020 - Wiley Online Library
The growing interest in synthetic peptides has prompted the development of viable methods for their sustainable production. Currently, large amounts of toxic solvents are required for …
Number of citations: 27 onlinelibrary.wiley.com
N Bayó, JC Jiménez, L Rivas, E Nicolás… - … –A European Journal, 2003 - Wiley Online Library
An optimized solid‐phase strategy for the preparation of the cyclic lipononadepsipeptide [N‐Mst(L‐Ser1), D‐Ser4, L‐Thr6, L‐Asp8, L‐Thr9]syringotoxin is reported. The strategy is …
SR Manne, K Rustler, T Bruckdorfer, BG de la Torre… - Tetrahedron …, 2023 - Elsevier
Solid-Phase Peptide Synthesis (SPPS) is a convenient and efficient method by which to prepare peptides. However, the sequences of compounds classified as “difficult” show …
Number of citations: 1 www.sciencedirect.com
M Góngora‐Benítez, J Tulla‐Puche… - Peptide …, 2011 - Wiley Online Library
Linaclotide, a small 14‐mer peptide highly rich in cysteines, is currently in phase III clinical trials for the treatment of gastrointestinal disorders. The challenge in the assembly of …
Number of citations: 65 onlinelibrary.wiley.com
N Gour, V Kshtriya, B Koshti, M Patel… - Peptide …, 2023 - Wiley Online Library
We report for the very first time the controlled structural changes in the self‐assemblies of N‐(9‐fluorenylmethoxycarbonyl)‐O‐tert‐butyl‐l‐threonine (Fmoc‐Thr(tBu)‐OH) (FTU) to well …
Number of citations: 0 onlinelibrary.wiley.com
M Gobbo, L Biondi, F Filira, R Rocchi, V Lucchini - Tetrahedron, 1988 - Elsevier
The synthesis of the protected glycopeptide Z-Thr(tBu)-Ala-Thr-[α-D-Gal(Bzl) 4 ]-Thr(tBu)-NHNH-Boc was performed in solution by a stepwise coupling strategy. Fmoc-Thr[(α+β)-D- Gal(…
Number of citations: 8 www.sciencedirect.com

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